molecular formula C9H14N2O2 B13321717 Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate

Cat. No.: B13321717
M. Wt: 182.22 g/mol
InChI Key: PXNJIPDUXSNMOT-UHFFFAOYSA-N
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Description

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation . This method allows for the rapid formation of the imidazole ring with high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using metal hydrides or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups attached to the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Metal hydrides (e.g., sodium borohydride), catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1H-imidazol-5-yl)propanoate
  • Methyl 2-(1,2-dimethyl-1H-imidazol-4-yl)propanoate
  • Methyl 2-(1,2-dimethyl-1H-imidazol-3-yl)propanoate

Uniqueness

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate is unique due to the specific substitution pattern on the imidazole ring. The presence of two methyl groups at positions 1 and 2 enhances its lipophilicity and may influence its biological activity and chemical reactivity. This unique structure can lead to distinct interactions with molecular targets and different pharmacokinetic properties compared to other imidazole derivatives .

Biological Activity

Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)propanoate is a compound belonging to the imidazole derivative class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2O2C_9H_{14}N_2O_2, with a molecular weight of approximately 182.22 g/mol. The compound features a propanoate moiety attached to a dimethyl-substituted imidazole ring, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to the following mechanisms:

  • Enzyme Interaction : The imidazole ring can form hydrogen bonds and π–π stacking interactions with various enzymes and receptors, influencing their activity.
  • Coordination Chemistry : The nitrogen atoms in the imidazole ring can coordinate with metal ions, potentially enhancing catalytic properties or biological activities.
  • Antimicrobial and Anticancer Properties : Preliminary studies indicate that this compound exhibits antimicrobial and anticancer effects, likely through modulation of cellular pathways and enzyme activities.

Biological Activity Overview

The compound has shown promise in several biological assays:

Activity Description Reference
AntiviralExhibits significant antiviral activity against SARS-CoV-2 protease enzymes.
AntimicrobialDemonstrates antimicrobial properties against various bacterial strains.
AnticancerPotential anticancer effects through apoptosis induction in cancer cell lines.

Antiviral Activity

A study assessed the antiviral efficacy of this compound against SARS-CoV-2. The compound was identified as a potent inhibitor of the papain-like protease (PLpro), which plays a crucial role in viral replication. The effective concentration (EC50) was found to be approximately 1.1 μM, comparable to remdesivir (0.74 μM), indicating its potential as an antiviral agent .

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit broad-spectrum antimicrobial activity. This compound has been tested against various pathogens, showing inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Effects

In vitro studies revealed that this compound could induce apoptosis in specific cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Further investigations are required to elucidate the precise mechanisms involved.

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other imidazole derivatives. Below is a comparison highlighting its distinct features:

Compound Name Structure Unique Features
Methyl 2-(1-methyl-1H-imidazol-4-yl)acetateStructureContains a methyl group at position 1 instead of dimethyl
Methyl 2-(1H-imidazol-5-yl)propanoateStructureLacks additional methyl groups on the imidazole ring
Methyl 2-amino-3-(2,4-dimethyl-1H-imidazol-1-yl)propanoateStructureContains amino substitution along with dimethyl groups

The specific arrangement of substituents on the imidazole ring contributes significantly to the biological activity of this compound compared to its analogs.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 2-(2,3-dimethylimidazol-4-yl)propanoate

InChI

InChI=1S/C9H14N2O2/c1-6(9(12)13-4)8-5-10-7(2)11(8)3/h5-6H,1-4H3

InChI Key

PXNJIPDUXSNMOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C(C)C(=O)OC

Origin of Product

United States

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